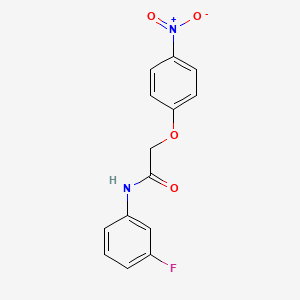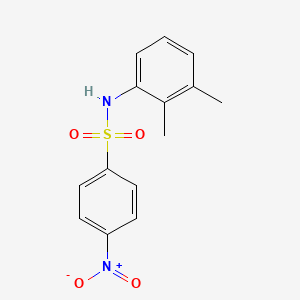
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FNA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in various animal models. Studies have also shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a low toxicity profile and is well tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its low toxicity profile and well-tolerated nature in animal models. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. One potential area of research is the development of new drugs based on the structure of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide to better understand its effects on inflammation and cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in animal models.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 3-fluoroaniline with 4-nitrophenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as arthritis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential applications in the field of cancer research. Studies have shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(8-10)16-14(18)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUEIINUBBPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)



![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)

![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
